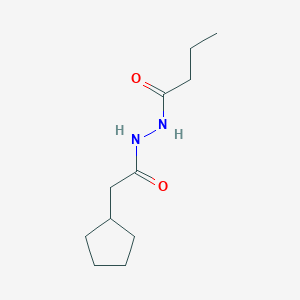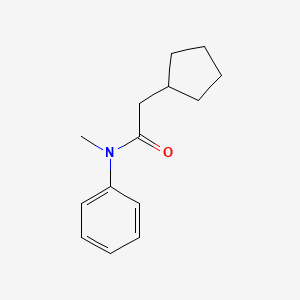
N'-(2-cyclopentylacetyl)butanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopentylacetyl)butanohydrazide, commonly known as JB-1, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). It is a small molecule drug that has attracted significant attention in the scientific community due to its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Mechanism of Action
JB-1 is a potent and selective inhibitor of N'-(2-cyclopentylacetyl)butanohydrazide, which is a negative regulator of insulin signaling. N'-(2-cyclopentylacetyl)butanohydrazide dephosphorylates the insulin receptor and insulin receptor substrate 1, leading to the inhibition of insulin signaling. Inhibition of N'-(2-cyclopentylacetyl)butanohydrazide by JB-1 leads to the activation of insulin signaling and improved glucose uptake in adipose tissue and skeletal muscle.
Biochemical and Physiological Effects:
JB-1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. It has also been shown to reduce body weight and improve lipid metabolism in these models. JB-1 has been shown to increase glucose uptake in adipose tissue and skeletal muscle, leading to improved glucose homeostasis. JB-1 has also been shown to improve hepatic insulin sensitivity and reduce hepatic glucose production.
Advantages and Limitations for Lab Experiments
JB-1 is a small molecule drug that is easy to synthesize and has good pharmacokinetic properties. It is highly selective for N'-(2-cyclopentylacetyl)butanohydrazide and has minimal off-target effects. However, JB-1 has relatively low potency compared to other N'-(2-cyclopentylacetyl)butanohydrazide inhibitors, which may limit its efficacy in vivo. JB-1 also has limited solubility in aqueous solutions, which may affect its bioavailability.
Future Directions
Future research on JB-1 could focus on improving its potency and bioavailability, as well as investigating its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Further studies could also investigate the long-term safety and efficacy of JB-1 in animal models and human clinical trials. Finally, the development of novel N'-(2-cyclopentylacetyl)butanohydrazide inhibitors with improved potency and selectivity could provide new opportunities for the treatment of metabolic disorders.
Synthesis Methods
The synthesis of JB-1 involves a multi-step process that includes the reaction of 2-cyclopentylacetic acid with butanoyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield the hydrazide. The final product is obtained by cyclization of the hydrazide using acetic anhydride and sulfuric acid. The overall yield of JB-1 is approximately 40%.
Scientific Research Applications
JB-1 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. N'-(2-cyclopentylacetyl)butanohydrazide is a negative regulator of insulin signaling, and its inhibition by JB-1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. JB-1 has also been shown to reduce body weight and improve lipid metabolism in these models.
properties
IUPAC Name |
N'-(2-cyclopentylacetyl)butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-5-10(14)12-13-11(15)8-9-6-3-4-7-9/h9H,2-8H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUXVEPUOIURHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)CC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-cyclopentylacetyl)butanehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)

![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)

![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)



![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)